Cas no 874-27-1 (3-Chloro-2-methylbenzaldehyde)

3-Chloro-2-methylbenzaldehyde structure
3-Chloro-2-methylbenzaldehyde structure
Product Name:3-Chloro-2-methylbenzaldehyde
Numero CAS:874-27-1
MF:C8H7ClO
MW:154.593581438065
MDL:MFCD11047716
CID:656457
PubChem ID:13162662
Update Time:2024-10-26

3-Chloro-2-methylbenzaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzaldehyde, 3-chloro-2-methyl-
    • 3-chloro-2-methylbenzaldehyde
    • 3-Chloro-2-methylbenzaldehyde (ACI)
    • o-Tolualdehyde, 3-chloro- (7CI, 8CI)
    • WMDHVKYUOKHNQK-UHFFFAOYSA-N
    • DTXSID40523728
    • 6-Chloro-o-tolualdehyde
    • 3-chloro-2-methylbenzaldehye
    • AKOS006306074
    • 874-27-1
    • DB-240887
    • EN300-189348
    • Z1198308873
    • AS-33049
    • CS-0136310
    • SCHEMBL3409591
    • 3-Chloro-2-methylbenzaldehyde
    • MDL: MFCD11047716
    • Inchi: 1S/C8H7ClO/c1-6-7(5-10)3-2-4-8(6)9/h2-5H,1H3
    • Chiave InChI: WMDHVKYUOKHNQK-UHFFFAOYSA-N
    • Sorrisi: O=CC1C(C)=C(Cl)C=CC=1

Proprietà calcolate

  • Massa esatta: 154.0185425g/mol
  • Massa monoisotopica: 154.0185425g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 124
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 17.1Ų

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.195±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 31 ºC
  • Punto di ebollizione: 100-105 ºC (14 Torr)
  • Punto di infiammabilità: 104.1±12.9 ºC,
  • Solubilità: Molto leggermente solubile (0,19 g/l) (25°C),
  • Pressione di vapore: 0.1±0.5 mmHg at 25°C

3-Chloro-2-methylbenzaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
044797-5g
3-Chloro-2-methylbenzaldehyde
874-27-1 97%
5g
£169.00 2022-03-01
Fluorochem
044797-25g
3-Chloro-2-methylbenzaldehyde
874-27-1 97%
25g
£697.00 2022-03-01
TRC
C382160-10mg
3-Chloro-2-methylbenzaldehyde
874-27-1
10mg
$ 50.00 2022-06-06
TRC
C382160-50mg
3-Chloro-2-methylbenzaldehyde
874-27-1
50mg
$ 65.00 2022-06-06
TRC
C382160-100mg
3-Chloro-2-methylbenzaldehyde
874-27-1
100mg
$ 80.00 2022-06-06
Fluorochem
044797-1g
3-Chloro-2-methylbenzaldehyde
874-27-1 97%
1g
£57.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C857558-1g
3-Chloro-2-Methylbenzaldehyde
874-27-1 ≥98%
1g
519.30 2021-05-17
Apollo Scientific
OR942967-1g
3-Chloro-2-methylbenzaldehyde
874-27-1 98+%
1g
£36.00 2025-02-20
Apollo Scientific
OR942967-5g
3-Chloro-2-methylbenzaldehyde
874-27-1 98+%
5g
£126.00 2025-02-20
abcr
AB427770-1 g
3-Chloro-2-methylbenzaldehyde, 95%; .
874-27-1 95%
1g
€168.00 2023-04-23

3-Chloro-2-methylbenzaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Triethylamine Catalysts: Tris(dibenzylideneacetone)dipalladium ;  5 h, 70 °C
Riferimento
Use of Carbonyldiimidazole as an Activator of Formic Acid in a Tris(dibenzylideneacetone)dipalladium-Catalyzed Formylation of Aryl Iodides
Nadhagopal, Sundar; et al, Synlett, 2023, 34(15), 1809-1813

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Catalysts: Diisobutylaluminum hydride
Riferimento
Syntheses and reactions of the first dithia[3.1.3.1]metacyclophanes, [2.1.2.1]metacyclophanes, and [2.1.2.1]metacyclophanedienes
Mitchell, Reginald H.; et al, Journal of Organic Chemistry, 1984, 49(14), 2534-40

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 45 min, -78 °C
1.2 -78 °C
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, reflux; reflux → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Riferimento
Functionalization of 3-chlorobenzaldehyde
Aksjonova, Kristine; et al, Synthesis, 2012, 44(14), 2200-2208

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Ethyl 1,1,1-trifluoromethanesulfonate ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Dichloromethane ;  rt; 2 h, 45 °C
1.2 Solvents: Tetrahydrofuran ;  rt → -78 °C; 20 min, -78 °C
1.3 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  4 h, -78 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water
Riferimento
Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes
Xiao, Peihong; et al, Journal of Organic Chemistry, 2018, 83(4), 1687-1700

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, reflux; reflux → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Riferimento
Functionalization of 3-chlorobenzaldehyde
Aksjonova, Kristine; et al, Synthesis, 2012, 44(14), 2200-2208

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Oxalyl chloride Solvents: Dichloromethane ;  rt
1.2 Catalysts: Dimethylformamide ;  2 h, rt
1.3 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 2 h, rt
1.4 Reagents: Water
2.1 Reagents: Ethyl 1,1,1-trifluoromethanesulfonate ,  2,6-Di-tert-butyl-4-methylpyridine Solvents: Dichloromethane ;  rt; 2 h, 45 °C
2.2 Solvents: Tetrahydrofuran ;  rt → -78 °C; 20 min, -78 °C
2.3 Reagents: Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  4 h, -78 °C
2.4 Reagents: Potassium sodium tartrate Solvents: Water
Riferimento
Chemoselective Reduction of Sterically Demanding N,N-Diisopropylamides to Aldehydes
Xiao, Peihong; et al, Journal of Organic Chemistry, 2018, 83(4), 1687-1700

Metodo di produzione 7

Condizioni di reazione
1.1 Catalysts: N-Methyl-2-pyrrolidone
2.1 Reagents: Hydrochloric acid Catalysts: Diisobutylaluminum hydride
Riferimento
Syntheses and reactions of the first dithia[3.1.3.1]metacyclophanes, [2.1.2.1]metacyclophanes, and [2.1.2.1]metacyclophanedienes
Mitchell, Reginald H.; et al, Journal of Organic Chemistry, 1984, 49(14), 2534-40

Metodo di produzione 8

Condizioni di reazione
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  14 h, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 45 min, -78 °C
2.2 -78 °C
3.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, reflux; reflux → rt
3.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
Riferimento
Functionalization of 3-chlorobenzaldehyde
Aksjonova, Kristine; et al, Synthesis, 2012, 44(14), 2200-2208

3-Chloro-2-methylbenzaldehyde Raw materials

3-Chloro-2-methylbenzaldehyde Preparation Products

3-Chloro-2-methylbenzaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:874-27-1)3-Chloro-2-methylbenzaldehyde
Numero d'ordine:A1185890
Stato delle scorte:in Stock
Quantità:5g/10g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 01:59
Prezzo ($):214.0/395.0
Email:sales@amadischem.com

3-Chloro-2-methylbenzaldehyde Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:874-27-1)3-Chloro-2-methylbenzaldehyde
A1185890
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):214.0/395.0
Email